molecular formula C19H19N3O2S B10988970 N-(4-Acetamidophenyl)-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide

N-(4-Acetamidophenyl)-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide

Cat. No.: B10988970
M. Wt: 353.4 g/mol
InChI Key: GJYBHNIJSBDZGD-UHFFFAOYSA-N
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Description

    N-(4-Acetamidophenyl)-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide: , belongs to the class of organic compounds called . It features an acetamido group (NHCOCH₃) attached to a phenyl ring, which is further linked to a pyrrole and a thiophene ring. The compound’s structure combines aromaticity and functional groups, making it interesting for various applications.

  • Preparation Methods

      Synthetic Routes: APTP can be synthesized through various methods. One common approach involves the reaction of 4-acetamidophenylboronic acid with 1-bromo-1-(thiophen-3-yl)ethanone in the presence of a base (such as potassium carbonate) to form the desired product.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran).

      Industrial Production: While APTP is not produced industrially on a large scale, its synthesis can be adapted for bulk production if needed.

  • Chemical Reactions Analysis

      Reactivity: APTP can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amide or aromatic rings.

  • Scientific Research Applications

      Chemistry: APTP serves as a building block for designing novel organic molecules due to its unique structure.

      Biology: Researchers explore APTP derivatives as potential bioactive compounds, targeting enzymes or receptors.

      Medicine: APTP analogs may exhibit antitumor, anti-inflammatory, or antimicrobial properties.

      Industry: Although not widely used, APTP derivatives could find applications in materials science or drug delivery.

  • Mechanism of Action

    • APTP’s mechanism of action depends on its specific target. It may inhibit enzymes, modulate signaling pathways, or interact with receptors. Further studies are needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds: Other amides with aromatic rings, such as acetanilide or benzamide, share similarities with APTP.

      Uniqueness: APTP’s combination of pyrrole, thiophene, and acetamido groups distinguishes it from most other amides.

    Properties

    Molecular Formula

    C19H19N3O2S

    Molecular Weight

    353.4 g/mol

    IUPAC Name

    N-(4-acetamidophenyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

    InChI

    InChI=1S/C19H19N3O2S/c1-14(23)20-16-4-6-17(7-5-16)21-19(24)12-18(15-8-11-25-13-15)22-9-2-3-10-22/h2-11,13,18H,12H2,1H3,(H,20,23)(H,21,24)

    InChI Key

    GJYBHNIJSBDZGD-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3

    Origin of Product

    United States

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